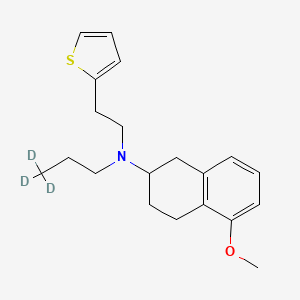

rac-Rotigotine-d3 Methyl Ether

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H27NOS |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3 |

InChI Key |

AXOQYAWBBDSEMG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for Rac Rotigotine Methyl Ether Analogues

Strategies for the Preparation of Racemic Rotigotine (B252) Derivatives

The foundational approach to synthesizing rotigotine analogues often begins with the preparation of a racemic mixture, which can later be resolved into individual enantiomers. This involves the synthesis of key precursors and intermediates that form the backbone of the final compound.

Key Precursors and Intermediate Synthesis Routes

A common starting material for the synthesis of rotigotine and its analogues is 5-methoxy-2-tetralone (B30793). google.comresearchgate.net This precursor serves as a crucial building block for constructing the aminotetralin core. One synthetic route involves the reductive amination of 5-methoxy-2-tetralone. google.com For instance, a reaction with n-propylamine can yield the corresponding imine, which is subsequently reduced to form (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene, a key intermediate. google.com

Another approach to the tetralone precursor involves a [4+2] cycloaddition of a methoxy (B1213986) aryne with benzyloxy butadiene. researchgate.net Alternatively, ring expansion of 4-methoxy indanone using trimethylsilyl (B98337) diazomethane (B1218177) can produce 5-methoxy-2-tetralone. researchgate.net Once the aminotetralin core is established, further modifications, such as the introduction of the 2-(2-thienyl)ethyl group, can be carried out. google.com

A variety of substituted 2-aminotetralin derivatives have been explored for their potential as dopamine (B1211576) agonists. google.com The synthesis of the racemic free base of rotigotine, 5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, can be achieved from its methoxy analogue, 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin. google.com This conversion is typically accomplished through demethylation using reagents like HBr or BBr3. google.com

| Precursor/Intermediate | Synthetic Route |

| 5-methoxy-2-tetralone | [4+2] cycloaddition of methoxy aryne and benzyloxy butadiene or ring expansion of 4-methoxy indanone. researchgate.net |

| (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene | Reductive amination of 5-methoxy-2-tetralone with n-propylamine. google.com |

| rac-Rotigotine free base | Demethylation of 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin using HBr or BBr3. google.com |

Regioselective Etherification Reactions for Methoxy Group Introduction

The introduction of the methoxy group at the 5-position of the tetralin ring is a critical step that influences the pharmacological activity of the final compound. While many syntheses start with a pre-functionalized tetralone, regioselective etherification can be employed on a dihydroxy-tetralin precursor. Although specific literature on the regioselective etherification for rotigotine methyl ether is not extensively detailed in the provided context, general principles of regioselective synthesis can be applied. The selective protection of one hydroxyl group over another, followed by methylation and deprotection, is a standard strategy in organic synthesis to achieve such transformations. The inherent electronic and steric differences between the hydroxyl groups on the aromatic ring can be exploited to achieve regioselectivity.

Stereoselective Approaches in Asymmetric Synthesis of Chiral Rotigotine Scaffolds

The therapeutic efficacy of rotigotine is dependent on its (S)-enantiomer. Therefore, stereoselective synthesis methods are paramount to produce the biologically active form efficiently, avoiding the need for classical resolution of racemic mixtures which has a maximum theoretical yield of 50%. rsc.org

Biocatalytic Strategies in Amine Synthesis for Chiral Precursors

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, which are crucial intermediates in the production of many pharmaceuticals, including rotigotine. nih.govconsensus.app Enzymes such as imine reductases (IREDs), amine dehydrogenases, and transaminases offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Imine reductases (IREDs) are particularly relevant for the synthesis of the chiral amine precursor of rotigotine. rsc.orgresearchgate.net These NADPH-dependent oxidoreductases catalyze the asymmetric reduction of prochiral imines to the corresponding chiral amines. rsc.orgresearchgate.net Researchers have successfully employed metagenomic IREDs as biocatalysts to synthesize rotigotine with high yield and enantiomeric excess. rsc.orgresearchgate.net Specifically, the synthesis of (S)-2-aminotetralin, a key component of rotigotine, has been achieved with excellent S-stereoselectivity (>99%) using an engineered IRED mutant. rsc.orgresearchgate.netrsc.org

Directed evolution and structure-guided semi-rational design have been used to engineer IREDs with improved activity and selectivity for specific substrates. rsc.orgresearchgate.netrsc.org For instance, by focusing on the residues that directly contact the 2-tetralone (B1666913) moiety, a double-mutant IRED was created that exhibited excellent performance in the synthesis of the 2-aminotetralin precursor. rsc.orgresearchgate.netrsc.org

| Enzyme Class | Application in Rotigotine Synthesis | Key Advantages |

| Imine Reductases (IREDs) | Asymmetric synthesis of (S)-2-aminotetralin precursor. rsc.orgresearchgate.net | High enantioselectivity (>99% ee), mild reaction conditions, circumvents classical resolution. rsc.orgresearchgate.netrsc.org |

| Transaminases | Synthesis of chiral amines from ketones. nih.gov | Can be used in cascades with other enzymes for efficient synthesis. nih.gov |

| Amine Dehydrogenases | Reductive amination of ketones to chiral amines. nih.gov | Utilizes ammonia (B1221849) as an amine donor. nih.gov |

Chemoenzymatic Total Synthesis Approaches

The process typically involves a chemical step to form an imine intermediate from 5-methoxy-2-tetralone and an appropriate amine, followed by the enzymatic reduction of the imine to the chiral amine. rsc.org Subsequent chemical steps are then used to complete the synthesis of the final rotigotine molecule. This integrated approach allows for the rapid construction of molecular complexity with high stereocontrol. nih.gov

Methods for Deuterium (B1214612) Atom Incorporation into the Propyl Side Chain of Rotigotine-d3 Methyl Ether

The incorporation of deuterium atoms into drug molecules, a strategy known as "deuterium switching," can alter the pharmacokinetic profile of a compound, often by slowing down its metabolism. nih.gov For rac-Rotigotine-d3 Methyl Ether, the deuterium atoms are located on the propyl side chain.

The synthesis of deuterated compounds typically involves the use of deuterated reagents at a specific step in the synthetic sequence. To introduce three deuterium atoms onto the terminal methyl group of the propyl side chain of rotigotine methyl ether, a deuterated propylating agent would be required. For example, a reaction sequence could involve the N-alkylation of the precursor amine, (S)-5-methoxy-2-[N-2-(2-thienyl)ethylamino]tetralin, with a deuterated propyl halide, such as 1-iodopropane-d3 or 1-bromopropane-d3.

Targeted Deuteration during Synthetic Pathways

The introduction of deuterium into the methyl ether group of rac-Rotigotine Methyl Ether analogues is most effectively achieved through the use of a deuterated methylating agent during the synthesis. The common precursor for Rotigotine and its analogues is 5-methoxy-2-tetralone. The synthetic strategy, therefore, involves the preparation of a deuterated equivalent of this precursor or the modification of a later-stage intermediate.

A primary and direct method for the synthesis of the d3-methyl ether analogue involves the O-methylation of the corresponding phenolic precursor using a deuterated methylating agent. A common and effective reagent for this transformation is deuterated methyl iodide (CD3I), also known as Iodomethane-d3. clearsynthdeutero.com This reagent allows for the direct incorporation of a trideuteromethyl group onto the hydroxyl functionality of the tetralone ring system. The reaction is typically carried out under basic conditions to deprotonate the phenol, rendering it nucleophilic for the subsequent reaction with CD3I.

The general synthetic approach would commence with a suitable precursor, such as 5-hydroxy-2-tetralone. This intermediate can be subjected to O-methylation using CD3I in the presence of a base like potassium carbonate or sodium hydride in an appropriate aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). This reaction yields 5-(methoxy-d3)-2-tetralone. Subsequent steps to construct the full Rotigotine analogue backbone, including reductive amination and N-alkylation, would then be carried out on this deuterated intermediate.

An alternative strategy involves the use of other deuterated methylating agents. For instance, deuterated dimethyl sulfate (B86663) ((CD3)2SO4) can also be employed for the O-methylation step. Furthermore, recent advancements in methylation chemistry offer a variety of reagents and catalytic systems for the introduction of a CD3 group. nih.gov

The following table summarizes potential deuterated methylating agents and their application in the synthesis of aryl methyl ethers, which is analogous to the synthesis of the target compound.

| Deuterated Reagent | Reaction Type | Typical Conditions | Reference |

| Iodomethane-d3 (CD3I) | Nucleophilic Substitution | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | clearsynthdeutero.com |

| Dimethyl-d6 Sulfate ((CD3)2SO4) | Nucleophilic Substitution | Base (e.g., K2CO3), Solvent (e.g., Acetone) | researchgate.net |

| Methanol-d4 (CD3OD) | Borrowing Hydrogen Catalysis | Transition metal catalyst (e.g., Mn, Fe) | nih.gov |

| Trideuteromethyl Sulfoxonium Iodide (TDMSOI) | Metathesis-based Methylation | Base, DMSO-d6 | nih.gov |

Evaluation of Deuterium Exchange in Synthetic Intermediates

Once the deuterated intermediate, 5-(methoxy-d3)-2-tetralone, is synthesized, it is crucial to evaluate the stability of the deuterium label throughout the subsequent synthetic transformations required to build the final this compound. Deuterium exchange, the unintended replacement of deuterium with protium (B1232500) (¹H), can potentially occur under certain reaction conditions, particularly in the presence of acidic or basic reagents and protic solvents.

The stability of the C-D bonds in the trideuteromethoxy group is generally high. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect, which generally disfavors cleavage of the C-D bond. nih.gov However, certain reaction conditions employed in the subsequent synthetic steps could potentially lead to isotopic scrambling or loss of the deuterium label. For instance, strongly acidic or basic conditions used for hydrolysis or other transformations could facilitate exchange if a plausible mechanistic pathway exists.

The evaluation of deuterium exchange is typically performed at each critical step of the synthesis using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H (Deuterium) NMR are powerful tools for assessing the isotopic purity of the intermediates. In ¹H NMR, the absence or significant reduction of the signal corresponding to the methoxy protons (typically a singlet around 3.8 ppm) would indicate a high level of deuteration. Conversely, ²H NMR will show a characteristic signal for the deuterium atoms in the -OCD3 group, and the integration of this signal can be used to quantify the deuterium content. sigmaaldrich.comwikipedia.orgmagritek.com

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for determining the isotopic composition of a molecule. By comparing the mass spectrum of the deuterated intermediate with its non-deuterated counterpart, the incorporation of three deuterium atoms (an increase of 3 mass units) can be confirmed. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to further confirm the elemental composition and isotopic enrichment. rsc.org Analysis of the isotopic cluster in the mass spectrum can also provide information about the distribution of deuterated species (e.g., d3, d2, d1).

A systematic study would involve subjecting the deuterated intermediates to the reaction conditions of the subsequent steps (e.g., reductive amination, N-alkylation) and then analyzing the product for any loss of deuterium. For example, after the reductive amination of 5-(methoxy-d3)-2-tetralone, the resulting aminotetralin would be analyzed by NMR and MS to ensure the integrity of the -OCD3 group.

The following table outlines the analytical methods used to evaluate deuterium exchange and the type of information they provide.

| Analytical Technique | Information Obtained |

| ¹H NMR | Absence or reduction of the methoxy proton signal, indicating deuteration. |

| ²H NMR | Direct detection and quantification of deuterium at the methoxy position. wikipedia.org |

| Mass Spectrometry (MS) | Confirmation of the mass increase corresponding to deuterium incorporation (M+3). rsc.org |

| High-Resolution MS (HRMS) | Precise mass measurement to confirm elemental and isotopic composition. |

By carefully selecting synthetic reagents and conditions and rigorously monitoring the isotopic purity of intermediates, the synthesis of this compound with high isotopic enrichment can be achieved, providing a valuable tool for advanced pharmaceutical research.

Isotopic Labeling Applications in Advanced Analytical Science and Mechanistic Research

Utility of Deuterium-Labeled Compounds in Understanding Reaction Mechanisms

Deuterium-labeled compounds are invaluable tools for investigating the pathways and mechanisms of chemical reactions. thalesnano.com By selectively replacing hydrogen atoms with deuterium (B1214612), researchers can track the fate of specific atoms throughout a chemical transformation. This isotopic labeling allows for the unambiguous determination of bond-breaking and bond-forming steps, the identification of transient intermediates, and the elucidation of the stereochemistry of a reaction. synmr.in The principle behind this utility lies in the fact that while deuterium is chemically very similar to hydrogen, its greater mass leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can influence the rate of reactions where this bond is cleaved, an effect known as the kinetic isotope effect, which provides profound insights into the rate-determining steps of a reaction mechanism. chem-station.com

Role of rac-Rotigotine-d3 Methyl Ether as an Internal Standard in Quantitative Bioanalytical Assays

In the field of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, accuracy and precision are paramount. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in mass spectrometry-based assays. nih.govresearchgate.net this compound serves as an ideal internal standard for the quantification of rotigotine (B252) methyl ether in biological matrices such as plasma or serum.

An internal standard is a compound of known concentration that is added to an unknown sample to correct for variability during sample processing and analysis. aptochem.com The ideal internal standard has physicochemical properties that are nearly identical to the analyte of interest. Deuterium-labeled standards like this compound fulfill this requirement exceptionally well. aptochem.com They co-elute with the unlabeled analyte during liquid chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. scispace.com However, due to the mass difference of the deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer. This allows for the precise and accurate calculation of the analyte's concentration by comparing the ratio of the analyte's signal to the internal standard's signal. researchgate.net The use of a stable isotope-labeled internal standard effectively compensates for matrix effects, variations in extraction recovery, and fluctuations in instrument response, leading to highly reliable and robust bioanalytical methods. nih.govscispace.com

Table 1: Properties of Analyte and Internal Standard for Mass Spectrometry

| Compound | Chemical Formula | Exact Mass | Mass-to-Charge Ratio (m/z) [M+H]⁺ |

| rac-Rotigotine Methyl Ether | C₂₀H₂₅NOS | 327.1657 | 328.1730 |

| This compound | C₂₀H₂₂D₃NOS | 330.1845 | 331.1918 |

Enhancement of Spectroscopic Characterization via Isotopic Labeling

Isotopic labeling with deuterium significantly enhances the power of spectroscopic techniques for the detailed characterization of molecular structures and conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. wikipedia.org However, for larger and more complex molecules, proton (¹H) NMR spectra can become overcrowded and difficult to interpret due to extensive signal overlap. cambridge.org Selective deuterium labeling can simplify these complex spectra by replacing specific protons with deuterium. Since deuterium is not observed in ¹H NMR, the corresponding signals disappear, leading to a less crowded and more easily interpretable spectrum. studymind.co.uk

Furthermore, deuterium substitution can be used to probe the conformation and dynamics of molecules. The presence of deuterium can influence the chemical shifts of nearby nuclei, an effect known as an isotope shift. nih.gov The magnitude of these shifts can be correlated with specific structural features, such as backbone dihedral angles in proteins, providing valuable conformational information. nih.gov Deuterium NMR (²H NMR) itself, while less common, can be used to study the orientation and motion of specific molecular segments, particularly in solid-state samples. youtube.com

Table 2: Illustrative Isotope Effects in NMR Spectroscopy

| Parameter | Description | Application in Structural Analysis |

| Spectral Simplification | Removal of ¹H signals upon deuteration. studymind.co.uk | Simplifies complex spectra, aiding in the assignment of remaining signals. cambridge.org |

| Isotope Shifts | Small changes in the chemical shifts of nuclei near a deuterium atom. nih.gov | Can be correlated with conformational parameters like torsional angles. nih.gov |

| ²H NMR | Direct observation of deuterium nuclei. youtube.com | Provides information on molecular dynamics and orientation in solid-state studies. wikipedia.org |

Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio of ions. thalesnano.com When used in conjunction with deuterium labeling, it becomes a powerful tool for isotope tracking and for elucidating the fragmentation pathways of molecules. nih.gov In a mass spectrometer, molecules are ionized and then fragmented into smaller, charged pieces. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule.

By analyzing the mass spectrum of a deuterium-labeled compound like this compound, researchers can determine which fragments retain the deuterium label. nih.gov This information is crucial for deducing the structure of the fragments and, by extension, the fragmentation mechanism of the parent molecule. scielo.br This knowledge is not only important for structural elucidation but also for developing sensitive and specific quantitative methods using techniques like tandem mass spectrometry (MS/MS), where specific fragment ions are monitored. d-nb.info Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful application where the rate of exchange of labile protons with deuterium from a solvent is measured to probe protein conformation and dynamics. spectroscopyonline.com

Investigations of Kinetic Isotope Effects in Relevant Biochemical Transformations

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when that hydrogen is replaced by deuterium. libretexts.org The magnitude of this effect (expressed as the ratio of the rate constants, kH/kD) provides valuable information about the transition state of the reaction. nih.gov

Studying the KIE for the biochemical transformations of rotigotine, such as its metabolism by cytochrome P450 enzymes, can help to identify the specific sites of metabolic attack and elucidate the mechanism of these enzymatic reactions. nih.gov For instance, if a significant KIE is observed upon deuteration of a specific position on the rotigotine molecule, it strongly suggests that the C-H bond at that position is broken during the rate-limiting step of the metabolic process. researchgate.net This information is critical in drug development for designing molecules with improved metabolic stability. nih.gov

Table 3: Interpretation of Deuterium Kinetic Isotope Effects (kH/kD)

| kH/kD Value | Interpretation | Mechanistic Implication |

| ~1 | No primary KIE. | C-H bond is not broken in the rate-determining step. nih.gov |

| 2-7 | Primary KIE. | C-H bond cleavage occurs in the rate-determining step. libretexts.org |

| >7 | Significant primary KIE, possibly involving quantum tunneling. | C-H bond cleavage is the rate-determining step, with a contribution from quantum mechanical tunneling. researchgate.net |

| <1 | Inverse KIE. | C-H bond becomes stiffer in the transition state, often associated with changes in hybridization. researchgate.net |

Stereochemical Investigations and Enantiomeric Control

Analysis of Enantiomeric Purity in Racemic Mixtures of Rotigotine (B252) Methyl Ether

The determination of enantiomeric purity is essential for the quality control of chiral pharmaceutical compounds. nih.govnih.gov For Rotigotine, which is marketed as the pure levorotatory (S)-enantiomer, analytical methods must be capable of detecting and quantifying the presence of the unwanted dextrorotatory (R)-enantiomer. researchgate.net Various analytical techniques, particularly chromatographic and electrophoretic methods, have been developed to assess the chiral purity of Rotigotine and its related substances. nih.gov

Capillary Zone Electrophoresis (CZE) has proven to be a powerful technique for the enantioseparation of Rotigotine and its chiral impurities. A study detailed a CZE method using a dual cyclodextrin (B1172386) (CD) system to successfully separate the enantiomers of Rotigotine and related compounds, including 2-(N-propylamino)-5-methoxytetralin, a close analogue of Rotigotine methyl ether. nih.gov The method was optimized and validated for specificity, precision, linearity, and accuracy, demonstrating its suitability for evaluating the chiral purity of Rotigotine batches. nih.gov The limits of detection and quantification were established at 0.003 mM and 0.01 mM, respectively, for each enantiomer, indicating high sensitivity. nih.gov

The validation of this CZE method confirms its robustness for quality control applications. Key performance parameters are summarized in the table below.

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.005 to 0.25 mM | nih.gov |

| Recovery | 95.9% to 108.3% | nih.gov |

| RSD for Migration Time | <0.58% | nih.gov |

| RSD for Peak Area Ratio | <3.78% | nih.gov |

| Limit of Detection (LOD) | 0.003 mM | nih.gov |

| Limit of Quantification (LOQ) | 0.01 mM | nih.gov |

Chiral Separation Techniques for Enantiomers of Rotigotine Derivatives

The separation of enantiomers from a racemic mixture is a critical step in both the analysis and production of single-enantiomer drugs. nih.gov High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two of the most powerful and widely used techniques for chiral separation in the pharmaceutical industry. nih.govwvu.edu

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a dominant method for enantiomeric separation. nih.gov This technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. wvu.edumdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and widely used for a broad range of racemic compounds. mdpi.comresearchgate.net For Rotigotine derivatives, chiral HPLC methods have been developed using specific chiral columns to analyze enantiomeric purity during synthesis and quality control. rsc.org

Capillary Electrophoresis (CE): CE has emerged as a highly efficient alternative to HPLC for chiral separations. nih.gov It offers advantages such as high separation efficiency, rapid analysis times, and minimal sample consumption. nih.gov In CE, chiral separation is most commonly achieved by adding a chiral selector to the running buffer. wvu.edu Cyclodextrins (CDs) and their derivatives are the most frequently used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, resulting in different electrophoretic mobilities. nih.govnih.govmdpi.com A dual CD system, combining sulfated-β-CD and methyl-β-CD, has been effectively used to achieve baseline separation of the enantiomers of Rotigotine and its impurities. nih.gov

Advanced Chiral Analytical Methods Employing Isotopic Labeling (e.g., 19F NMR for Chiral Analysis)

Isotopic labeling is a powerful tool in analytical chemistry. The subject compound, rac-Rotigotine-d3 Methyl Ether, contains a deuterium (B1214612) label. Such stable isotope-labeled compounds are frequently used as internal standards for quantitation in mass spectrometry-based assays, leveraging their near-identical chemical properties but distinct mass. medchemexpress.com

Beyond their use in mass spectrometry, isotopic labels can be incorporated into advanced analytical methods for chiral discrimination. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliary agents, is a well-established method for determining enantiomeric purity. While standard ¹H NMR can be used, ¹⁹F NMR offers several advantages for the analysis of fluorinated compounds or when using fluorinated chiral derivatizing agents. nih.govresearchgate.net

The principle involves reacting the racemic analyte with an enantiomerically pure chiral agent to form diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus, which can lead to better separation of the signals for the two diastereomers. nih.govresearchgate.net Recent studies have demonstrated the potential of ¹⁹F NMR in anisotropic chiral media (using chiral liquid crystals) for the enantiomeric analysis of fluorinated active pharmaceutical ingredients. nih.gov Another approach involves using multicomponent reactions with ¹⁹F-labeled chiral amines to generate diastereoisomeric derivatives that produce distinct ¹⁹F NMR signals, allowing for effective chiral discrimination. nih.gov While not directly applied to Rotigotine-d3 Methyl Ether in the reviewed literature, these advanced NMR techniques represent a powerful potential methodology for the chiral analysis of isotopically labeled or derivatized Rotigotine analogues.

Structure-Activity Relationships: Impact of Stereochemistry on Molecular Interactions (Preclinical)

The three-dimensional structure of a drug molecule is fundamental to its interaction with biological targets such as receptors and enzymes. The differential pharmacological activity between enantiomers arises from the fact that these biological targets are themselves chiral. nih.gov For Rotigotine, a non-ergoline dopamine (B1211576) agonist, stereochemistry is critical to its receptor binding profile and subsequent biological activity. medchemexpress.com

Rotigotine is the (S)-enantiomer and acts as a potent agonist at dopamine D₃, D₂, and D₁ receptors. medchemexpress.com Preclinical studies have established its binding affinities (Ki) for various dopamine receptor subtypes, demonstrating its high affinity, particularly for the D₃ receptor. The specific stereochemical arrangement of the (S)-enantiomer allows for an optimal fit into the binding pocket of these receptors. nih.gov The (R)-enantiomer, in contrast, exhibits a significantly different and lower binding affinity. This enantioselectivity is a common feature in pharmacology and underscores the importance of producing single-enantiomer drugs to maximize therapeutic effects. nih.gov

The binding profile of Rotigotine at key dopamine receptors is detailed in the following table.

| Receptor Subtype | Binding Affinity (Ki) in nM | Source |

|---|---|---|

| Dopamine D3 | 0.71 | medchemexpress.com |

| Dopamine D2 | 4-15 | medchemexpress.com |

| Dopamine D5 | 4-15 | medchemexpress.com |

| Dopamine D4 | 4-15 | medchemexpress.com |

| Dopamine D1 | 83 | medchemexpress.com |

The significance of chirality is a central theme in the design of selective dopamine receptor ligands. nih.gov The precise orientation of key functional groups, dictated by the chiral center, governs the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine both binding affinity and functional activity (agonist vs. antagonist).

An extensive search for scientific literature and pharmacological data on the specific compound “this compound” has been conducted. Unfortunately, no publicly available research or data corresponding to the in vitro pharmacological profile or molecular interactions of this specific methyl ether analogue could be located.

The performed searches for "Rotigotine methyl ether receptor binding profile," "pharmacology of Rotigotine methyl ether," "Rotigotine methyl ether functional assays," and related structure-activity relationship queries did not yield specific results for this compound. The available scientific literature focuses extensively on the parent compound, rotigotine.

Therefore, it is not possible to generate the requested article with scientifically accurate information for the specified sections and subsections, as no data appears to be published on the following topics for this compound:

Comparative Receptor Binding Affinity Studies

Functional Characterization in In Vitro Cell-Based Assays

Neurochemical Effects in Preclinical Cell Models

Without primary or secondary research data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

In Vitro Pharmacological Profiling and Molecular Interactions

Neurochemical Effects in Preclinical Cell Models

Dopamine (B1211576) Uptake Modulation Studies

Studies on the parent compound, Rotigotine (B252), have primarily characterized it as a potent agonist at D1, D2, and D3 dopamine receptors, with the highest affinity for the D3 subtype. nih.govnih.gov Its direct action on the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft, is less pronounced than its receptor agonist activity. In vitro data has suggested that some dopamine agonists can have a negative interference on the expression of DAT. nih.gov However, Rotigotine's primary mechanism is direct receptor stimulation rather than modulation of dopamine levels via uptake inhibition. nih.gov For rac-Rotigotine-d3 Methyl Ether, it is hypothesized that the core interaction with the dopamine transporter would be minimal, consistent with the profile of Rotigotine. The deuteration at the methyl group is unlikely to alter the mechanism of action at the transporter but may influence metabolic pathways, a factor more relevant to pharmacokinetic studies. nih.govnih.gov

Neuroprotective Properties in Specific In Vitro Degeneration Models

The neuroprotective potential of Rotigotine has been investigated in various in vitro models of Parkinson's disease, a condition characterized by the degeneration of dopaminergic neurons. nih.govresearchgate.net These studies provide a strong basis for postulating the neuroprotective effects of its derivatives.

In models utilizing neurotoxins that induce cellular damage similar to that seen in Parkinson's disease, Rotigotine has demonstrated protective effects. For instance, in cell cultures exposed to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), Rotigotine has been shown to attenuate acute cell degeneration. nih.gov Similarly, in models using rotenone, an inhibitor of mitochondrial complex I, Rotigotine has shown potential to mitigate neuronal damage. nih.gov The mechanisms underlying these neuroprotective effects are thought to be linked to its potent D3/D2/D1 receptor agonism, which can initiate intracellular signaling cascades that promote cell survival and reduce oxidative stress. scispace.com

For this compound, it is plausible that it would retain some neuroprotective qualities. However, the methylation of the phenolic hydroxyl group—a critical site for receptor binding—would likely alter its affinity and efficacy at dopamine receptors, thereby potentially modifying the magnitude of its neuroprotective effects compared to the parent compound.

Table 1: In Vitro Receptor Binding Affinities of Parent Compound Rotigotine This table presents data for the non-methylated parent compound, Rotigotine, to provide a baseline for understanding the potential receptor profile of its methyl ether derivative.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 83 |

| Dopamine D2 | 13.5 |

| Dopamine D3 | 0.71 |

| Dopamine D4.2 | 3.9 |

| Dopamine D5 | 5.4 |

| Serotonin 5-HT1A | 30 |

| Adrenergic α2B | 27 |

| Data sourced from Scheller et al. (2009). nih.gov |

Computational Chemistry and Molecular Modeling of Ligand-Receptor Complexes

Computational modeling serves as a powerful tool to predict how structural modifications to a ligand, such as those in this compound, might influence its interaction with target receptors.

Docking Simulations and Binding Pose Predictions

Molecular docking simulations for the parent compound Rotigotine have provided significant insights into its binding at dopamine receptors. nih.govunict.it Cryo-electron microscopy and computational studies have revealed that Rotigotine settles into the orthosteric binding pocket of all five dopamine receptor subtypes. nih.govacs.org The key interactions for Rotigotine's high-affinity binding, particularly at the D3 receptor, involve:

A hydrogen bond from the phenolic hydroxyl group of the tetralin ring to a conserved serine residue (S5.42) in transmembrane helix 5 (TM5). nih.gov

An ionic interaction between the protonated amine group and a conserved aspartate residue (D3.32) in TM3.

Hydrophobic interactions between the propyl and thiophene (B33073) groups and hydrophobic pockets within the receptor. nih.gov

Table 2: Predicted Changes in Molecular Interactions for this compound

| Interaction Type | Parent Compound (Rotigotine) | Predicted for Methyl Ether Derivative | Consequence of Modification |

| Hydrogen Bonding | Phenolic -OH group donates a hydrogen bond to S5.42. | Methoxy (B1213986) (-OCH3) group cannot donate a hydrogen bond. | Loss of a key anchoring interaction; likely reduction in binding affinity. |

| Ionic Interaction | Protonated amine interacts with D3.32. | Retained. | This primary interaction is expected to be preserved. |

| Hydrophobic Pocket | Propyl and thiophene groups engage in hydrophobic interactions. | Retained. | These interactions are expected to be preserved. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Methyl Ether Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR study for a series of Rotigotine methyl ether derivatives has not been published, but a hypothetical study can be outlined.

The objective of such a study would be to understand how different substituents on the core Rotigotine structure, particularly variations of the ether group, affect binding affinity at dopamine receptors. The process would involve:

Dataset Assembly: Synthesizing a series of Rotigotine derivatives where the methyl ether is replaced with other alkyl ethers (e.g., ethyl, propyl, isopropyl) and other functional groups. The binding affinities (Ki or IC50 values) for D2 and D3 receptors would be determined experimentally for each compound in this training set.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These would include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.govdntb.gov.ua

Model Generation: Using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a mathematical model would be generated that links the calculated descriptors to the observed biological activity. nih.govresearchgate.net For example, the model might show that increased steric bulk at the ether position negatively correlates with binding affinity, while increased hydrophobicity in another region is beneficial.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in the model's creation.

A successful QSAR model for Rotigotine methyl ether derivatives would provide a predictive tool to guide the design of new analogues with potentially optimized affinity or selectivity for specific dopamine receptor subtypes. chemrxiv.orgnih.gov The model could generate 3D contour maps indicating regions where modifications would likely increase or decrease activity, thereby streamlining future drug discovery efforts.

Preclinical Biotransformation and Metabolic Fate Research

In Vitro Enzymatic Metabolism Pathways of Rotigotine (B252) Analogues

In vitro studies using liver microsomes and other enzymatic systems are crucial for elucidating the metabolic pathways of drug candidates. For analogues of Rotigotine, these studies map the primary routes of biotransformation.

The metabolism of the parent compound, Rotigotine, is extensive and involves multiple enzymatic systems. acs.orgresearchgate.net It is primarily metabolized in the liver by a variety of Cytochrome P450 (CYP) isoenzymes as well as through conjugation reactions. acs.orgdrugbank.com This broad enzymatic interaction means that its metabolism is not dependent on a single CYP isoform, which can be advantageous in avoiding drug-drug interactions.

The two main pathways for Rotigotine metabolism are:

N-dealkylation : This Phase I reaction involves the removal of the propyl or the thienylethyl groups from the tertiary amine. The resulting metabolites are N-despropyl-rotigotine and N-desthienylethyl-rotigotine. researchgate.netresearchgate.net

Conjugation : This Phase II reaction is the major biotransformation pathway. researchgate.net The parent Rotigotine molecule can directly undergo conjugation, primarily through sulfation and glucuronidation, to form inactive sulfate (B86663) and glucuronide conjugates. researchgate.netwikipedia.org The N-desalkyl metabolites formed in Phase I also undergo subsequent conjugation. researchgate.netwikipedia.org

For rac-Rotigotine-d3 Methyl Ether, it is anticipated that these same enzyme families would be involved in its metabolism. The presence of the methyl ether group introduces an additional potential site for metabolism via O-demethylation, which is also typically catalyzed by CYP enzymes. researchgate.netwikipedia.org

Table 1: Key Enzymes in the Metabolism of Rotigotine and its Analogues

| Enzyme Family | Specific Enzymes/Pathways | Role in Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Multiple Isoenzymes (e.g., CYP3A4, CYP2D6) | Catalyze Phase I oxidative reactions, including N-dealkylation and O-demethylation. |

| Sulfotransferases (SULTs) | Various isoforms | Catalyze Phase II sulfation (conjugation) of the phenolic hydroxyl group. |

| UDP-glucuronosyltransferases (UGTs) | Various isoforms | Catalyze Phase II glucuronidation (conjugation) of the phenolic hydroxyl group. |

While specific studies characterizing the metabolites of this compound are not prominently available, the metabolic pathways can be predicted based on the known fate of Rotigotine and other deuterated compounds. The introduction of deuterium (B1214612) is not expected to create novel metabolic routes but rather to alter the rate of existing ones. researchgate.net The metabolites formed are identical to those from the non-deuterated analogue, with the exception of the presence of the deuterium atom(s). researchgate.net

Therefore, the anticipated primary deuterated metabolites of this compound would result from N-dealkylation and O-demethylation, followed by conjugation. The deuterated methyl group (-OCD3) would either remain intact or be cleaved to form a phenol, which would then be conjugated.

Table 2: Predicted Deuterated Metabolites of this compound

| Predicted Metabolite | Metabolic Pathway | Description |

|---|---|---|

| rac-N-despropyl-Rotigotine-d3 Methyl Ether | N-dealkylation (CYP-mediated) | Removal of the N-propyl group, with the deuterated methyl ether group intact. |

| rac-N-desthienylethyl-Rotigotine-d3 Methyl Ether | N-dealkylation (CYP-mediated) | Removal of the N-thienylethyl group, with the deuterated methyl ether group intact. |

| rac-Rotigotine-d3 | O-demethylation (CYP-mediated) | Cleavage of the deuterated methyl ether group to yield the corresponding phenol. |

| Conjugated Metabolites | Sulfation / Glucuronidation | Conjugates (sulfate or glucuronide) of the parent compound or its Phase I metabolites. |

Investigating Metabolic Stability of Deuterated Compounds

A primary motivation for developing deuterated drugs is to enhance their metabolic stability. This is achieved by leveraging the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a significantly slower rate of metabolism if the cleavage of this bond is the rate-limiting step in the metabolic process. nih.gov

For this compound, the deuterium atoms are placed on the methyl ether group. This strategic placement is designed to slow the rate of O-demethylation, a common metabolic pathway for aryl methyl ethers catalyzed by CYP enzymes. researchgate.net By reducing the rate of this cleavage, the compound is expected to have a longer metabolic half-life and increased systemic exposure compared to its non-deuterated counterpart. researchgate.netmdpi.comnih.gov This improved stability can be quantified in in vitro experiments using liver microsomes, where the rate of disappearance of the parent compound is measured over time. mdpi.com

Table 3: Conceptual Comparison of Metabolic Stability

| Compound | Key Metabolic Pathway | Expected In Vitro Half-life (t½) in Liver Microsomes | Rationale |

|---|---|---|---|

| rac-Rotigotine Methyl Ether (non-deuterated) | O-demethylation | Shorter | C-H bond is more easily cleaved by CYP enzymes. |

| This compound | O-demethylation | Longer | C-D bond is stronger, slowing the rate-limiting step of enzymatic cleavage (Kinetic Isotope Effect). |

Mechanistic Studies of Demethylation Pathways (where applicable to the methyl ether group)

The demethylation of the methyl ether group in this compound is presumed to follow the established mechanism for CYP-catalyzed O-dealkylation of aryl ethers. researchgate.net This oxidative process is initiated by the highly reactive iron-oxo species (Compound I) in the active site of the CYP enzyme. nih.gov

The mechanism proceeds in two main steps:

Hydrogen Atom Abstraction : The CYP enzyme abstracts a hydrogen (or deuterium) atom from the methyl group of the ether. This is typically the rate-limiting step of the reaction. nih.gov

Radical Rebound : The resulting carbon radical rapidly recombines with the hydroxyl group attached to the heme iron of the enzyme. This forms an unstable hemiacetal intermediate. nih.gov

Microdialysis Techniques for Monitoring Compound Levels in Preclinical Models

Microdialysis is a powerful, minimally invasive sampling technique used in preclinical research to measure the concentration of unbound drug molecules in the extracellular fluid of specific tissues, most notably the brain. slu.se This technique is essential for understanding the pharmacokinetics and pharmacodynamics of a drug at its target site.

A study has successfully developed and utilized a microdialysis method to monitor the levels of Rotigotine in the rat brain. rsc.org In this method, a microdialysis probe is inserted into a target brain region, such as the striatum. The probe is perfused with a physiological solution, and molecules from the surrounding extracellular fluid diffuse across the probe's semi-permeable membrane into the perfusate, which is then collected for analysis. rsc.org This allows for the construction of a time-course profile of the drug's concentration in the brain following administration. rsc.org

The use of deuterated analogues, such as this compound, is particularly advantageous in microdialysis studies. Deuterated versions of a drug can be used as internal standards or calibrators (a technique known as retrodialysis) to accurately determine the in vivo recovery of the probe. nih.govdiva-portal.org Because the deuterated calibrator has nearly identical physicochemical properties to the non-deuterated drug, it provides a highly reliable measure of extraction efficiency, improving the accuracy of the estimated unbound brain concentrations. nih.gov

Table 4: Example Parameters for Preclinical Microdialysis of Rotigotine

| Parameter | Description | Example Value/Method |

|---|---|---|

| Animal Model | Anesthetized rats | Sprague-Dawley rats |

| Probe Location | Striatum | Stereotaxic surgery for probe insertion. |

| Perfusion Solution | Ringer's solution | A physiological salt solution. |

| Flow Rate | 30 µL/min | Controlled by a microinfusion pump. |

| Analytical Method | Microbore column liquid chromatography with electrochemical detection | C18 reversed-phase column. |

| Detection Limit | 1 nM | Sufficient to measure brain extracellular levels post-administration. |

Data derived from a study on Rotigotine. rsc.org

Advanced Analytical Methodologies for Research Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the quantitative analysis of pharmaceutical compounds in complex biological fluids. Its high selectivity and sensitivity make it particularly well-suited for demanding bioanalytical applications.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the determination of the non-deuterated parent compound, rotigotine (B252), in human plasma, providing a framework for the analysis of its deuterated analogues. nih.govresearchgate.net In such a method, rac-Rotigotine-d3 Methyl Ether would typically be used as an internal standard to ensure the accuracy and precision of the quantification of the primary analyte.

The chromatographic separation is achieved on a specialized column, such as a Gemini NX3, using a gradient mobile phase. nih.govresearchgate.net A common mobile phase composition involves a mixture of an aqueous buffer, like ammonium (B1175870) acetate, and an organic solvent, such as methanol. nih.govresearchgate.net The use of UHPLC allows for rapid and high-resolution separations, which is critical when dealing with complex biological samples.

For detection, tandem mass spectrometry (MS/MS) is employed, often utilizing an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. For instance, the transition for rotigotine has been reported as m/z 316.00 → 147.00. nih.govresearchgate.net For this compound, a corresponding shift in the precursor and/or product ion mass would be expected due to the presence of the deuterium (B1214612) atoms.

Sample preparation is a critical step to remove interfering substances from the biological matrix. A liquid-liquid extraction (LLE) with a solvent like tert-butyl methyl ether is an effective method for extracting rotigotine and its analogues from plasma. nih.govresearchgate.net

Below is an interactive data table summarizing typical UHPLC-MS/MS parameters that would be adapted for the analysis of a non-deuterated analyte using this compound as an internal standard.

| Parameter | Condition |

| Chromatography | |

| System | UHPLC |

| Column | Gemini NX3 |

| Mobile Phase | 5 mM Ammonium Acetate (pH 5.0) and Methanol (gradient) |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | e.g., 316.00 → 147.00 (for Rotigotine) |

| Internal Standard Transition | Expected shift from analyte due to deuterium labeling |

| Sample Preparation | |

| Technique | Liquid-Liquid Extraction (LLE) |

| Extraction Solvent | tert-Butyl Methyl Ether |

| Biological Matrix | Human Plasma |

Microbore Column Liquid Chromatography with Electrochemical Detection (LC-ECD)

While LC-MS/MS is the predominant technique for this type of analysis due to its superior selectivity and sensitivity, liquid chromatography with electrochemical detection (LC-ECD) has also been utilized for the quantification of certain neuroactive compounds. This method offers high sensitivity for electrochemically active molecules. However, it can be more susceptible to matrix interferences compared to MS/MS detection. The application of LC-ECD for the direct quantification of rotigotine or its deuterated analogues is less common in modern bioanalysis, with UHPLC-MS/MS being the preferred method for its robustness and specificity.

Development and Validation of Research-Grade Analytical Methods for Deuterated Analogues

The use of a deuterated analogue like this compound as an internal standard is a widely accepted strategy in quantitative bioanalysis to correct for variability during sample processing and instrumental analysis. clearsynth.comscispace.com However, the analytical method must be rigorously developed and validated to ensure reliable results. kcasbio.com

Selectivity and Sensitivity Considerations in Biological Matrices

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of using a deuterated internal standard, it is crucial to ensure that there is no interference from endogenous components in the biological matrix at the retention times and mass transitions of the analyte and the internal standard. nih.govresearchgate.net Furthermore, the potential for "cross-talk" between the analyte and the internal standard channels must be assessed. This can occur if the deuterated standard contains a small amount of the unlabeled analyte as an impurity. tandfonline.com

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govresearchgate.net For preclinical research, achieving a low LLOQ is often necessary to accurately characterize the pharmacokinetic profile of a compound. The UHPLC-MS/MS method for rotigotine, for example, achieved an LLOQ of 50 pg/mL in human plasma. nih.govresearchgate.net The sensitivity of the method is influenced by factors such as the efficiency of the sample extraction, the chromatographic conditions, and the performance of the mass spectrometer.

Reproducibility and Accuracy in Preclinical Research Settings

Reproducibility refers to the ability of an analytical method to produce consistent results over time and under different experimental conditions (e.g., different analysts, different instruments). nih.gov In preclinical research, it is essential that the method is robust and transferable. The use of a stable isotope-labeled internal standard like this compound significantly improves the reproducibility of the assay by compensating for variations in sample recovery and matrix effects. researchgate.net

Accuracy is the closeness of the measured value to the true value. The accuracy of a bioanalytical method is typically assessed by analyzing quality control (QC) samples at different concentrations and comparing the measured concentrations to the nominal values. For the UHPLC-MS/MS method for rotigotine, the inaccuracy was reported to be ≤15% at all QC levels. nih.govresearchgate.net

The validation of a research-grade analytical method for a deuterated analogue involves a comprehensive evaluation of these parameters to ensure that the data generated is reliable for its intended purpose. An interactive data table summarizing key validation parameters is provided below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |

| Sensitivity (LLOQ) | Signal-to-noise ratio typically ≥ 10; accuracy and precision within predefined limits (e.g., ±20%). |

| Linearity | Correlation coefficient (r²) of the calibration curve typically ≥ 0.99. |

| Accuracy | The deviation of the mean from the nominal concentration, typically within ±15% (±20% for LLOQ). |

| Precision (Intra- and Inter-assay) | The relative standard deviation (RSD), typically ≤ 15% (≤ 20% for LLOQ). |

| Recovery | The efficiency of the extraction process should be consistent and reproducible. |

| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. |

| Stability | Analyte stability under various conditions (e.g., freeze-thaw, short-term, long-term). |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Contributions on rac-Rotigotine-d3 Methyl Ether

The academic contributions concerning this compound are primarily situated within the broader context of utilizing stable isotope-labeled compounds in pharmaceutical research. While specific published studies focusing solely on this deuterated methyl ether derivative of rotigotine (B252) are not extensively available, its role and significance can be understood through the well-established applications of deuterated molecules in drug metabolism and pharmacokinetic (DMPK) studies, as well as in preclinical research.

The primary academic contribution of this compound is its utility as an internal standard for quantitative bioanalysis. In studies investigating the pharmacokinetics of rotigotine, the use of a stable isotope-labeled analog is crucial for achieving high accuracy and precision in mass spectrometry-based assays. The triple deuterium (B1214612) labeling on the methyl group imparts a distinct mass difference between the analyte (rotigotine) and the internal standard (this compound), without significantly altering its chemical properties and chromatographic behavior. This allows for precise quantification of rotigotine in biological matrices such as plasma and tissue homogenates.

Furthermore, this compound serves as a valuable tool in metabolic pathway elucidation studies. By administering the deuterated compound, researchers can trace the metabolic fate of the methyl ether moiety of rotigotine-related structures. The deuterium label acts as a tracer, enabling the identification and quantification of metabolites through mass spectrometry. This is particularly important for understanding how structural modifications, such as methylation of the hydroxyl group of rotigotine, influence its metabolic profile.

Another significant contribution lies in the investigation of the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium can alter the rate of metabolic reactions, particularly those involving the cleavage of carbon-hydrogen bonds by cytochrome P450 (CYP) enzymes. nih.govwikipedia.org While the methyl ether group of rotigotine is not the primary site of metabolism, studying the KIE on any minor metabolic pathways involving this group can provide insights into the enzymatic mechanisms of drug metabolism. researchgate.net Such studies contribute to a deeper understanding of drug-enzyme interactions and can inform the design of future drug candidates with improved metabolic stability. nih.gov

The following table summarizes the key academic contributions of this compound:

| Contribution | Description | Significance in Research |

| Internal Standard | Used as a reference compound in quantitative bioanalytical methods (e.g., LC-MS/MS). | Ensures accurate and precise measurement of non-deuterated rotigotine derivatives in biological samples. |

| Metabolic Tracer | Enables the tracking of the methyl ether moiety through metabolic pathways. | Facilitates the identification and characterization of metabolites, providing insights into the biotransformation of the compound. |

| Kinetic Isotope Effect (KIE) Probe | Allows for the study of the effect of deuterium substitution on the rate of metabolic reactions. | Contributes to the understanding of enzyme kinetics and metabolic mechanisms. libretexts.org |

Identification of Unaddressed Research Questions and Methodological Challenges

Despite the utility of this compound in preclinical research, several research questions remain unaddressed, and certain methodological challenges persist.

Unaddressed Research Questions:

Comparative Metabolic Profiling: A head-to-head comparison of the metabolic profile of this compound with its non-deuterated counterpart has not been extensively reported. Such a study would clarify whether deuterium substitution at the methyl ether position leads to any significant "metabolic switching," where the metabolic burden is shifted to other parts of the molecule. nih.gov

In Vivo Stability and Back-Exchange: The in vivo stability of the deuterium label on the methyl ether group has not been rigorously evaluated. It is important to determine if there is any potential for in vivo H/D back-exchange, which could compromise its use as a reliable tracer in long-term studies.

Pharmacological Activity: While primarily used as a research tool, the intrinsic pharmacological activity of this compound at dopamine (B1211576) receptors has not been fully characterized. Understanding its binding affinity and functional activity in comparison to rotigotine would be valuable.

Application in Neuroimaging: The potential use of a radiolabeled version of Rotigotine-d3 Methyl Ether (e.g., with Carbon-11 (B1219553) or Fluorine-18) as a positron emission tomography (PET) tracer has not been explored. Deuteration could potentially improve the metabolic stability of a PET tracer, leading to enhanced imaging quality. researchgate.netsnmjournals.org

Methodological Challenges:

Synthesis of Enantiomerically Pure Forms: The current understanding is largely based on the racemic mixture. The synthesis of the individual enantiomers, (S)-Rotigotine-d3 Methyl Ether and (R)-Rotigotine-d3 Methyl Ether, presents a methodological challenge. Access to the pure enantiomers would allow for a more precise evaluation of their respective pharmacological and metabolic profiles.

Quantification of Deuterium Enrichment: Accurate quantification of the degree and site of deuterium incorporation is critical. While mass spectrometry is a powerful tool, ensuring the absence of isotopic scrambling during synthesis and analysis can be challenging.

Limited Commercial Availability: The limited commercial availability of this compound and its precursors can hinder its widespread use in academic research.

Prospective Avenues for Further Investigation of Deuterated Dopaminergic Ligands in Basic and Preclinical Science

The study of deuterated dopaminergic ligands, including compounds like this compound, offers several promising avenues for future investigation in basic and preclinical science.

Development of Novel PET Tracers: A significant future direction is the design and synthesis of novel deuterated dopaminergic ligands for PET imaging. By strategically placing deuterium atoms at metabolically labile positions, it may be possible to develop tracers with enhanced brain uptake and reduced peripheral metabolism, leading to clearer and more quantifiable images of dopamine receptors and transporters in the brain. nih.govnih.gov

Elucidation of Structure-Metabolism Relationships: Systematic studies involving the deuteration of different positions on various dopaminergic scaffolds can provide a more comprehensive understanding of their structure-metabolism relationships. This knowledge can be invaluable for the rational design of new therapeutic agents with optimized pharmacokinetic properties.

Investigation of Neuroprotective Effects: Some dopamine agonists are thought to have neuroprotective properties. Deuteration could potentially enhance the bioavailability and brain penetration of these compounds, which may, in turn, amplify their neuroprotective effects. Future preclinical studies in animal models of neurodegenerative diseases could explore this possibility.

Pharmacokinetic and Pharmacodynamic Modeling: The use of deuterated ligands as tracers can facilitate more sophisticated pharmacokinetic and pharmacodynamic (PK/PD) modeling. By simultaneously administering the deuterated and non-deuterated forms of a drug, it is possible to conduct "micro-dosing" studies and gain a more detailed understanding of drug distribution, target engagement, and receptor occupancy.

Exploring Novel Therapeutic Indications: The improved pharmacokinetic profiles of deuterated dopaminergic ligands may open up possibilities for their use in new therapeutic indications beyond Parkinson's disease, such as restless legs syndrome, hyperprolactinemia, and certain psychiatric disorders. nih.govnih.gov Preclinical studies could investigate the efficacy of these compounds in relevant animal models.

The continued exploration of deuterated dopaminergic ligands holds significant promise for advancing our understanding of the dopaminergic system and for the development of improved diagnostic and therapeutic tools for a range of neurological and psychiatric disorders.

Q & A

Basic Research Questions

Q. What methodological approaches are critical for synthesizing rac-Rotigotine-d3 Methyl Ether with high enantiomeric purity?

- Answer : Synthesis requires precise chiral resolution techniques, such as asymmetric catalysis or chromatography-based separation. Key steps include:

-

Selection of deuterated reagents (e.g., D₃-methylation agents) to ensure isotopic purity .

-

Optimization of reaction conditions (temperature, solvent polarity) to minimize racemization .

-

Use of analytical tools like chiral HPLC or NMR to confirm enantiomeric excess (Table 1) .

Table 1 : Common Characterization Techniques

Technique Parameters Analyzed Purpose Chiral HPLC Retention time, peak symmetry Enantiomeric purity LC-MS Molecular mass, isotopic pattern Isotopic integrity ¹H/²H NMR Deuterium incorporation Structural confirmation

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Answer : Stability studies should follow a factorial design to assess degradation pathways:

- Variables: Temperature (4°C, 25°C), humidity (40%, 75% RH), light exposure .

- Analytical endpoints: Quantify degradation products via LC-MS/MS and monitor deuterium loss using isotope-ratio mass spectrometry .

- Statistical analysis: Use ANOVA to identify significant degradation factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

- Answer : Contradictions may arise from metabolic differences or assay variability. Steps to address this include:

- Method validation : Cross-validate LC-MS/MS protocols using certified reference materials .

- Variable control : Standardize protein binding assays (e.g., plasma protein content) to reduce interspecies variability .

- Theoretical alignment : Link findings to pharmacokinetic models (e.g., compartmental analysis) to reconcile discrepancies .

Q. What advanced computational strategies enhance the prediction of this compound’s receptor-binding dynamics?

- Answer : Integrate molecular dynamics (MD) simulations with AI-driven tools:

- MD frameworks : Use software like COMSOL Multiphysics to model deuterium’s steric effects on dopamine receptor interactions .

- Machine learning : Train models on existing deuterated compound datasets to predict binding affinity changes .

- Validation : Cross-reference simulations with surface plasmon resonance (SPR) experimental data .

Q. What cross-disciplinary methodologies are effective for studying this compound’s neuropharmacological effects?

- Answer : Combine neurochemical assays with behavioral models:

- In vitro : Measure dopamine release in striatal synaptosomes using voltammetry .

- In vivo : Apply quasi-experimental designs (pre-test/post-test) in rodent models to assess motor function improvements .

- Data integration : Use meta-analysis frameworks to harmonize heterogeneous datasets .

Q. How can factorial design optimize the synthesis and purification of this compound?

- Answer : Implement a 2³ factorial design to evaluate critical parameters:

- Factors : Catalyst loading (low/high), reaction time (short/long), solvent polarity (polar/nonpolar).

- Responses : Yield, enantiomeric excess, isotopic purity.

- Analysis : Use regression models to identify factor interactions and optimize conditions .

Ethical and Methodological Rigor

Q. How should researchers ensure data integrity in studies involving this compound?

- Answer : Adopt fraud-mitigation strategies:

- Include open-ended questions in lab notebooks to detect data manipulation .

- Use blockchain-based platforms for immutable data logging .

- Follow institutional guidelines for raw data retention and audit trails .

Q. What ethical considerations apply to using deuterated compounds in preclinical research?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.